2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole
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Overview
Description
2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a 4-bromophenyl group and a propyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with propionic anhydride under reflux conditions, leading to the formation of the desired oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials with specific electronic and optical properties, making it valuable in the field of material science.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
2-(4-Bromophenyl)-1,3,4-thiadiazole: Similar in structure but contains a sulfur atom instead of oxygen in the ring.
2-(4-Bromophenyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring, altering its reactivity and biological activity.
Uniqueness: 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
InChI Key |
UFKGASJDZDDEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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